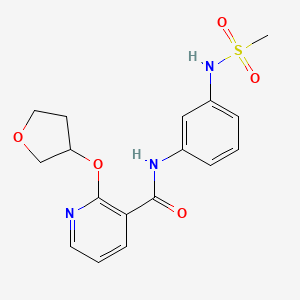

![molecular formula C7H8IN3 B2382789 6-碘咪唑并[1,2-a]吡啶-2-胺 CAS No. 947248-49-9](/img/structure/B2382789.png)

6-碘咪唑并[1,2-a]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Iodoimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their significant biological and therapeutic properties, making them valuable in medicinal chemistry and pharmaceutical research .

科学研究应用

通过 PI3Kα 抑制实现抗癌作用

该化合物已被用于设计和合成作为抗癌剂的喹唑啉衍生物 . 这些衍生物抑制磷脂酰肌醇 3-激酶 (PI3K) 信号通路,该通路通常与肿瘤发生、进展和不良预后相关 . 其中一种衍生物,化合物 13k,对各种肿瘤细胞系表现出有效的抑制活性 .

2. 细胞周期停滞和凋亡诱导 该化合物已被用于诱导 HCC827 细胞在 G2/M 期发生细胞周期停滞和细胞凋亡 . 这是通过以 1.94 nM 的 IC50 值抑制 PI3Kα 实现的 .

N-(吡啶-2-基)酰胺的合成

该化合物已被用于 N-(吡啶-2-基)酰胺的化学发散合成 . 这些酰胺在甲苯中通过 I2 和 TBHP 促进的 C–C 键断裂形成 .

3-溴咪唑并[1,2-a]吡啶的合成

该化合物也已被用于合成 3-溴咪唑并[1,2-a]吡啶 . 这些在乙酸乙酯中通过一锅串联环化/溴化反应获得 .

药物分子生产

咪唑并[1,2-a]吡啶是一类氮环交联杂环化合物,包括“6-碘咪唑并[1,2-A]吡啶-2-胺”,在药物化学和药物分子生产中具有广泛的应用 .

新合成方法的开发

该化合物已被用于开发通过 C–C 键断裂直接构建酰胺的新合成方法 . 这是一种正在开发的合成酰胺的方法,探索这种方法的新方法意义重大 .

作用机制

Target of Action

6-Iodoimidazo[1,2-A]pyridin-2-amine is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has been identified to target the phosphatidylinositol 3-kinase (PI3K) signaling pathway , which plays a crucial role in various cellular physiological processes including cell growth, proliferation, survival, and metabolism .

Mode of Action

The compound interacts with its targets by inhibiting the PI3K signaling pathway . This inhibition can lead to a decrease in tumorigenesis, progression, and poor prognosis, which are often associated with the aberrant expression of the PI3K signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by 6-Iodoimidazo[1,2-A]pyridin-2-amine is the PI3K signaling pathway . By inhibiting PI3K, the compound can disrupt various cellular physiological processes, leading to potential antitumor effects .

Result of Action

The inhibition of the PI3K signaling pathway by 6-Iodoimidazo[1,2-A]pyridin-2-amine can lead to a decrease in cell growth, proliferation, and survival . This can result in potential antitumor effects . In vitro anticancer assays have shown that similar compounds exhibit submicromolar inhibitory activity against various tumor cell lines .

生化分析

Biochemical Properties

The role of 6-Iodoimidazo[1,2-A]pyridin-2-amine in biochemical reactions is significant. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

6-Iodoimidazo[1,2-A]pyridin-2-amine has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Iodoimidazo[1,2-A]pyridin-2-amine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

6-Iodoimidazo[1,2-A]pyridin-2-amine is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-Iodoimidazo[1,2-A]pyridin-2-amine within cells and tissues is a complex process that involves various transporters and binding proteins. The compound’s localization or accumulation can be influenced by these interactions .

Subcellular Localization

Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-A]pyridin-2-amine typically involves the cyclization of 2-aminopyridine with an appropriate halogenated ketone. One common method includes the use of α-bromoketones and 2-aminopyridine under controlled reaction conditions. The reaction can be carried out in solvents like toluene or ethyl acetate, with reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) promoting the cyclization and halogenation processes .

Industrial Production Methods: Industrial production of 6-Iodoimidazo[1,2-A]pyridin-2-amine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

化学反应分析

Types of Reactions: 6-Iodoimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: The im

属性

IUPAC Name |

6-iodoimidazo[1,2-a]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFSFUSMLGMIPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1I)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B2382708.png)

![3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382710.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2382711.png)

![N-(3-(azepan-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2382712.png)

![1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B2382714.png)

![1-[3-(2,2,2-Trifluoroethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2382716.png)

![1-(4-methylpiperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2382718.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2382721.png)

![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2382727.png)

![(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride](/img/structure/B2382728.png)